

# Technical Guide: [5-(2-Thienyl)-3-isoxazoly]methanol (CAS RN: 194491-44-6)

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## Compound of Interest

Compound Name: [5-(2-Thienyl)-3-isoxazoly]methanol

Cat. No.: B060917

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## Introduction

**[5-(2-Thienyl)-3-isoxazoly]methanol**, identified by CAS number 194491-44-6, is a heterocyclic compound featuring a thiophene ring linked to an isoxazole methanol moiety. This molecule has garnered attention in the scientific community for its potential as a modulator of bacterial communication and as a scaffold for the development of novel therapeutic agents. Its primary recognized biological activity is the inhibition of the AgrA-DNA binding mechanism within the *Staphylococcus aureus* accessory gene regulator (agr) quorum sensing system. This inhibitory action disrupts bacterial virulence, making it a promising candidate for anti-infective research.<sup>[1]</sup> Additionally, the isoxazole and thiophene moieties are known to contribute to a range of biological activities, suggesting potential applications in anti-inflammatory and antimicrobial research.<sup>[2]</sup> This guide provides a comprehensive overview of the known properties and experimental data related to **[5-(2-Thienyl)-3-isoxazoly]methanol**.

## Physicochemical Properties

The fundamental physicochemical properties of **[5-(2-Thienyl)-3-isoxazoly]methanol** are summarized in the table below. These characteristics are essential for its handling, formulation, and interpretation of biological data.

Property	Value	References
CAS Number	194491-44-6	[3][4][5]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NO <sub>2</sub> S	[2][3][4][5]
Molecular Weight	181.21 g/mol	[2][3]
IUPAC Name	[5-(2-thienyl)-3-isoxazolyl]methanol	[6]
Synonyms	5-(2-thienyl)-3-isoxazolyl methanol, 5-thiophen-2-yl isoxazol-3-yl methanol	[3][4]
Appearance	Brown solid, Off-white amorphous powder, or Light yellow to brown oil	[1][2]
Melting Point	60-66 °C	[2]
Solubility	Soluble in DMSO (100 mg/mL)	[1]
Purity	Typically available at ≥95% to ≥99%	[2]
Storage	Recommended storage at -20°C for long-term stability.	[1]

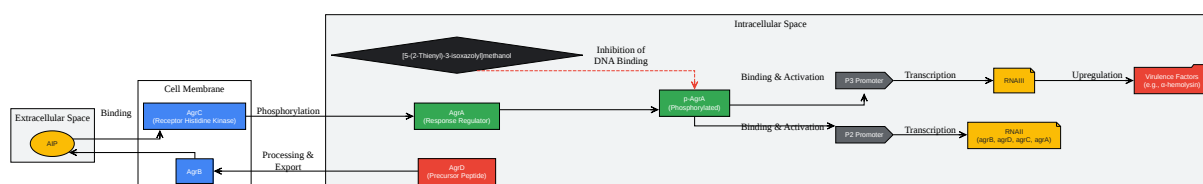
## Mechanism of Action: Inhibition of the *S. aureus* agr Quorum Sensing System

The primary mechanism of action of **[5-(2-Thienyl)-3-isoxazolyl]methanol** is the inhibition of the accessory gene regulator (agr) quorum sensing (QS) system in *Staphylococcus aureus*. This system is a critical regulator of virulence factor expression in this pathogenic bacterium.

The agr system operates through a two-component signal transduction pathway. The signaling molecule, an autoinducing peptide (AIP), is encoded by agrD and processed and exported by AgrB. At a sufficient concentration, AIP binds to the transmembrane receptor histidine kinase, AgrC. This binding event triggers the autophosphorylation of AgrC, which in turn

phosphorylates the response regulator, AgrA. Phosphorylated AgrA then acts as a transcription factor, binding to specific DNA sequences in the P2 and P3 promoter regions of the agr operon. This binding initiates the transcription of RNAII (encoding the AgrA, B, C, and D proteins in a positive feedback loop) and RNAIII. RNAIII is a key effector molecule that upregulates the expression of numerous virulence factors, such as alpha-hemolysin, and downregulates the expression of surface adhesins.

**[5-(2-Thienyl)-3-isoxazoly]methanol** functions by directly interfering with the ability of phosphorylated AgrA to bind to its target DNA promoters. By inhibiting this crucial step, the compound effectively disrupts the entire agr QS cascade, leading to a reduction in the production of virulence factors.



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Figure 1. The *Staphylococcus aureus* agr quorum sensing signaling pathway and the inhibitory action of **[5-(2-Thienyl)-3-isoxazoly]methanol**.

## Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the synthesis and biological evaluation of **[5-(2-Thienyl)-3-isoxazoly]methanol**.

## Synthesis of [5-(2-Thienyl)-3-isoxazoly]methanol

The synthesis of (isoxazol-5-yl)methanol derivatives can be achieved through a [3+2] cycloaddition reaction. A plausible synthetic route for **[5-(2-Thienyl)-3-isoxazoly]methanol** involves the reaction of a nitrile oxide generated from 2-thiophenealdoxime with propargyl alcohol.

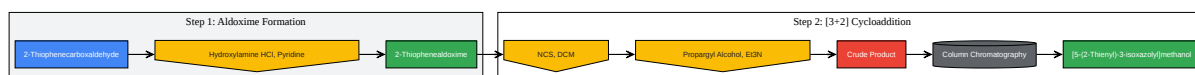
### Materials:

- 2-Thiophenecarboxaldehyde
- Hydroxylamine hydrochloride
- Pyridine
- N-chlorosuccinimide (NCS)
- Propargyl alcohol
- Triethylamine (Et<sub>3</sub>N)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

### Procedure:

- Synthesis of 2-Thiophenealdoxime:
  - Dissolve 2-thiophenecarboxaldehyde in pyridine.
  - Add hydroxylamine hydrochloride portion-wise with stirring.

- Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor by TLC until the starting material is consumed.
- Cool the reaction mixture and pour it into ice-water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with dilute HCl and then with brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure to obtain the crude 2-thiophenealdoxime.
- [3+2] Cycloaddition to form **[5-(2-Thienyl)-3-isoxazolyl]methanol**:
  - Dissolve the crude 2-thiophenealdoxime in an appropriate solvent such as dichloromethane (DCM).
  - Add N-chlorosuccinimide (NCS) to the solution and stir at room temperature to generate the corresponding hydroxamoyl chloride in situ.
  - To this mixture, add propargyl alcohol followed by the dropwise addition of triethylamine ( $\text{Et}_3\text{N}$ ) at 0 °C.
  - Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
  - Quench the reaction with a saturated solution of sodium bicarbonate.
  - Separate the organic layer, and extract the aqueous layer with DCM.
  - Combine the organic layers, wash with brine, and dry over anhydrous  $\text{MgSO}_4$ .
  - Filter and concentrate the solvent under reduced pressure.
  - Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure **[5-(2-Thienyl)-3-isoxazolyl]methanol**.



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Figure 2. Proposed synthetic workflow for **[5-(2-Thienyl)-3-isoxazolyl]methanol**.

## Biological Assays

This assay is used to determine the ability of **[5-(2-Thienyl)-3-isoxazolyl]methanol** to inhibit the binding of the AgrA protein to its target DNA sequence.

Materials:

- Purified recombinant AgrA protein
- Fluorescently or radioactively labeled DNA probe containing the AgrA binding site from the agr P3 promoter.
- **[5-(2-Thienyl)-3-isoxazolyl]methanol** dissolved in DMSO.
- Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol, 1 µg/µL BSA).
- Poly(dI-dC) as a non-specific competitor DNA.
- Native polyacrylamide gel (e.g., 6%).
- TBE buffer (Tris/Borate/EDTA).
- Gel loading dye.
- Imaging system appropriate for the chosen label (e.g., phosphorimager or fluorescence scanner).

#### Procedure:

- Prepare Binding Reactions:
  - In separate microcentrifuge tubes, prepare the binding reactions by adding the components in the following order: binding buffer, poly(dI-dC), varying concentrations of **[5-(2-Thienyl)-3-isoxazoly]methanol** (and a DMSO vehicle control), and purified AgrA protein.
  - Incubate the mixture at room temperature for 15-20 minutes to allow the inhibitor to interact with the protein.
- Add Labeled DNA Probe:
  - Add the labeled DNA probe to each reaction tube and incubate for another 20-30 minutes at room temperature to allow for DNA-protein binding.
- Electrophoresis:
  - Add gel loading dye to each reaction.
  - Load the samples onto a pre-run native polyacrylamide gel.
  - Run the gel in TBE buffer at a constant voltage until the dye front has migrated an appropriate distance.
- Visualization and Analysis:
  - Visualize the gel using the appropriate imaging system.
  - The free DNA probe will migrate fastest, while the AgrA-DNA complex will have a retarded mobility (shifted band).
  - Quantify the intensity of the shifted band in the presence of different concentrations of the inhibitor to determine the IC<sub>50</sub> value.

This cell-based assay measures the overall inhibition of the agr quorum sensing system. A common approach is to use a *S. aureus* reporter strain where the expression of a reporter

gene (e.g., luciferase or green fluorescent protein) is under the control of the agr P3 promoter.

#### Materials:

- S. aureus reporter strain (e.g., RN10829 carrying pDB59).
- Tryptic Soy Broth (TSB).
- **[5-(2-Thienyl)-3-isoxazoly]methanol** dissolved in DMSO.
- 96-well microtiter plates.
- Plate reader capable of measuring fluorescence or luminescence.

#### Procedure:

- Prepare Bacterial Culture:
  - Grow the S. aureus reporter strain overnight in TSB.
  - Dilute the overnight culture to a starting OD<sub>600</sub> of approximately 0.05 in fresh TSB.
- Set up Assay Plate:
  - In a 96-well plate, add the diluted bacterial culture to wells containing serial dilutions of **[5-(2-Thienyl)-3-isoxazoly]methanol** (and a DMSO vehicle control).
- Incubation and Measurement:
  - Incubate the plate at 37°C with shaking.
  - At regular intervals (e.g., every hour for 8-12 hours), measure both the optical density (OD<sub>600</sub>) to monitor bacterial growth and the reporter signal (fluorescence or luminescence).
- Data Analysis:
  - Normalize the reporter signal to the bacterial growth (e.g., Reporter Units / OD<sub>600</sub>).



- Plot the normalized reporter activity against the concentration of the inhibitor to determine the IC<sub>50</sub> value for agr QS inhibition.

This assay assesses the effect of the compound on the production of a key virulence factor, alpha-hemolysin, which is regulated by the agr system.

Materials:

- S. aureus strain (e.g., USA300).
- TSB.
- **[5-(2-Thienyl)-3-isoxazoly]methanol** dissolved in DMSO.
- Rabbit red blood cells (RBCs).
- Phosphate-buffered saline (PBS).
- Triton X-100 (for positive control).

Procedure:

- Culture S. aureus with Inhibitor:
  - Grow S. aureus in TSB in the presence of various concentrations of **[5-(2-Thienyl)-3-isoxazoly]methanol** (and a DMSO vehicle control) for a set period (e.g., 8 hours).
- Prepare Culture Supernatant:
  - Centrifuge the bacterial cultures to pellet the cells.
  - Collect the supernatant, which contains the secreted Hla, and filter-sterilize it.
- Hemolysis Assay:
  - Wash rabbit RBCs with PBS.
  - In a 96-well plate, mix the culture supernatants with a suspension of the washed RBCs.

- Include a negative control (PBS) and a positive control (Triton X-100 for 100% lysis).
- Incubate the plate at 37°C for 1 hour.
- Centrifuge the plate to pellet the intact RBCs.
- Transfer the supernatant to a new plate and measure the absorbance at a wavelength that detects hemoglobin release (e.g., 450 nm).
- Calculate Percent Hemolysis:
  - Calculate the percentage of hemolysis for each sample relative to the positive control.
  - Determine the concentration of the inhibitor that reduces hemolysis by 50%.

Given the prevalence of anti-inflammatory activity in isoxazole-containing compounds, a cyclooxygenase-2 (COX-2) inhibition assay can be performed to evaluate this potential.

#### Materials:

- Human recombinant COX-2 enzyme.
- Arachidonic acid (substrate).
- A chromogenic or fluorogenic probe to detect prostaglandin production.
- **[5-(2-Thienyl)-3-isoxazolyl]methanol** dissolved in DMSO.
- A known COX-2 inhibitor as a positive control (e.g., celecoxib).
- Assay buffer.

#### Procedure:

- Enzyme Inhibition:
  - In a 96-well plate, pre-incubate the COX-2 enzyme with various concentrations of **[5-(2-Thienyl)-3-isoxazolyl]methanol** (and controls) in the assay buffer.

- Initiate Reaction:
  - Add arachidonic acid to initiate the enzymatic reaction.
- Detection:
  - After a set incubation time, add the detection reagent and measure the signal (absorbance or fluorescence) using a plate reader.
- Data Analysis:
  - Calculate the percentage of COX-2 inhibition for each concentration of the test compound.
  - Determine the IC<sub>50</sub> value.

## Potential Applications and Future Directions

**[5-(2-Thienyl)-3-isoxazolyl]methanol**'s established role as an inhibitor of the *S. aureus* quorum sensing system positions it as a valuable tool for research into anti-virulence strategies. By disarming the bacteria rather than killing them, such compounds may exert less selective pressure for the development of resistance compared to traditional antibiotics.

Future research could focus on:

- Lead Optimization: Modifying the structure of **[5-(2-Thienyl)-3-isoxazolyl]methanol** to improve its potency, selectivity, and pharmacokinetic properties.
- In Vivo Efficacy: Evaluating the compound's ability to attenuate *S. aureus* infections in animal models.
- Spectrum of Activity: Investigating its effects on the quorum sensing systems of other pathogenic bacteria.
- Elucidation of Broader Biological Profile: Further exploring its potential anti-inflammatory, antimicrobial, and antioxidant properties through a wider range of in vitro and in vivo assays.

## Safety and Handling

**[5-(2-Thienyl)-3-isoxazolyl]methanol** should be handled in a laboratory setting with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

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